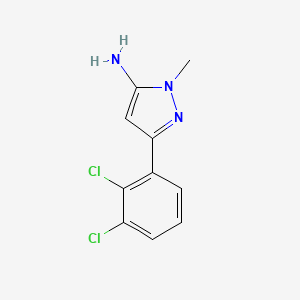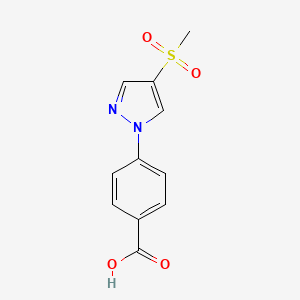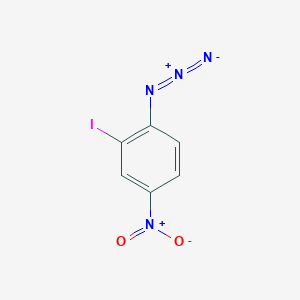
1-Azido-2-iodo-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), an iodine atom (I), and a nitro group (NO2)
Méthodes De Préparation
The synthesis of 1-Azido-2-iodo-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidation process .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.
Analyse Des Réactions Chimiques
1-Azido-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions, using catalysts such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common reagents used in these reactions include hydrogen gas for reductions, and copper catalysts for azide-alkyne cycloaddition reactions. Major products formed from these reactions include triazoles and aniline derivatives .
Applications De Recherche Scientifique
1-Azido-2-iodo-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, where it helps in labeling biomolecules through click chemistry.
Mécanisme D'action
The mechanism of action of 1-Azido-2-iodo-4-nitrobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
1-Azido-2-iodo-4-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the azido group, making it less versatile in click chemistry applications.
1-Azido-4-iodobenzene: Lacks the nitro group, which limits its use in certain reduction reactions.
1-Azido-2-nitrobenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
The presence of all three functional groups (azido, iodo, and nitro) in this compound makes it a unique and versatile compound for various synthetic applications .
Propriétés
Formule moléculaire |
C6H3IN4O2 |
|---|---|
Poids moléculaire |
290.02 g/mol |
Nom IUPAC |
1-azido-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H3IN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H |
Clé InChI |
KQBPKHABRUPQBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


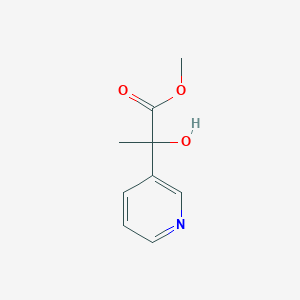
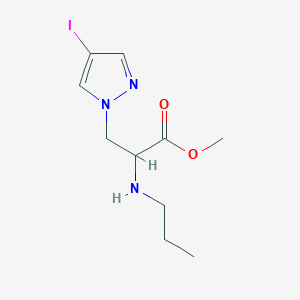
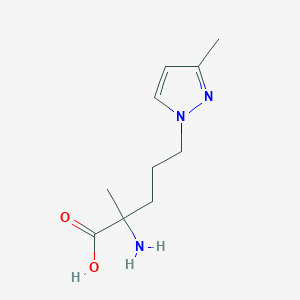

![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)
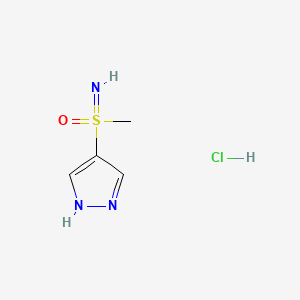
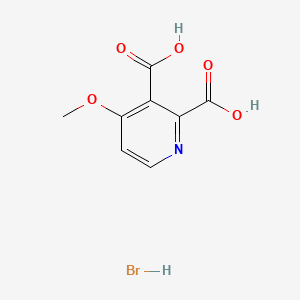

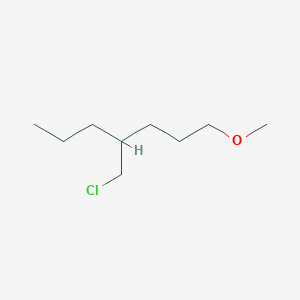

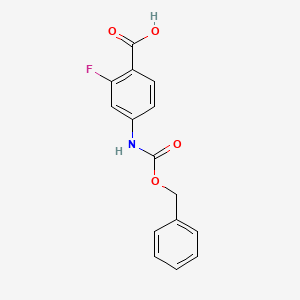
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
